
4'-Hydroxy Tamoxifen-d6 (contains up to 10per cent E isomer)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxy Tamoxifen-d6 is a deuterated form of 4’-Hydroxy Tamoxifen, a selective estrogen receptor modulator. This compound is widely used in scientific research due to its ability to bind to estrogen receptors and modulate their activity. The deuterated form, 4’-Hydroxy Tamoxifen-d6, contains six deuterium atoms, which makes it useful in various analytical and pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Tamoxifen-d6 involves the deuteration of 4’-Hydroxy Tamoxifen. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the use of deuterated lithium aluminum deuteride (LiAlD4) as a reducing agent in the presence of deuterated solvents like deuterated chloroform (CDCl3).
Industrial Production Methods: Industrial production of 4’-Hydroxy Tamoxifen-d6 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to separate the desired product from any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Hydroxy Tamoxifen-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 4’-Hydroxy Tamoxifen.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4’-Hydroxy Tamoxifen.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4’-Hydroxy Tamoxifen-d6 is extensively used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies involving estrogen receptor modulation and gene expression analysis.
Medicine: Investigated for its potential therapeutic effects in breast cancer treatment and prevention.
Industry: Utilized in the development of new pharmaceuticals and in pharmacokinetic studies to understand drug metabolism and distribution.
Mecanismo De Acción
4’-Hydroxy Tamoxifen-d6 exerts its effects by binding to estrogen receptors, inducing a conformational change that alters the receptor’s activity. This binding blocks the effects of endogenous estrogens, thereby inhibiting estrogen-dependent gene expression and cell proliferation. The compound’s deuterated form allows for more precise tracking and analysis in pharmacokinetic studies.
Comparación Con Compuestos Similares
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Endoxifen: Another active metabolite of Tamoxifen with similar estrogen receptor modulating activity.
Raloxifene: A selective estrogen receptor modulator with different tissue selectivity.
Uniqueness: 4’-Hydroxy Tamoxifen-d6 is unique due to its deuterated nature, which provides advantages in analytical studies by enhancing the stability and allowing for more accurate tracking in metabolic studies. This makes it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
1346606-80-1 |
|---|---|
Fórmula molecular |
C26H29NO2 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
4-[(Z)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i2D3,3D3 |
Clave InChI |
DODQJNMQWMSYGS-JIVKCLLGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=CC=C3)C([2H])([2H])[2H] |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
Sinónimos |
4-[(1Z)-1-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_4’-Hydroxytamoxifen-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


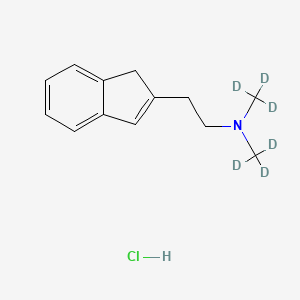
![7-Hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B584115.png)
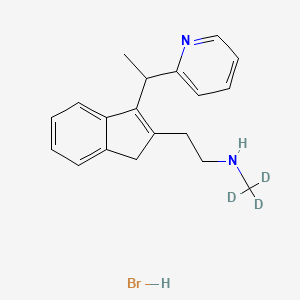
![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)
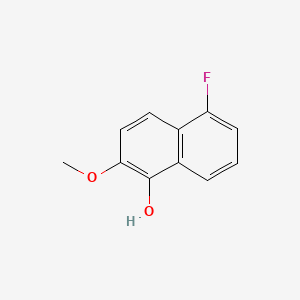
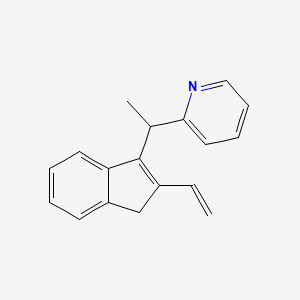

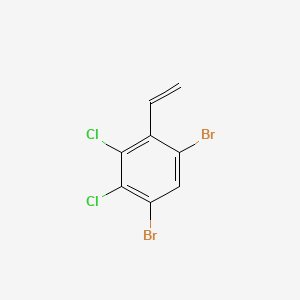

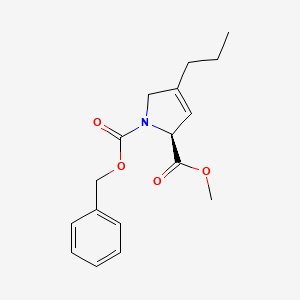
![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)
![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)
